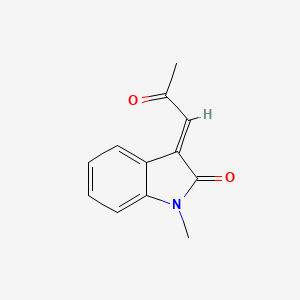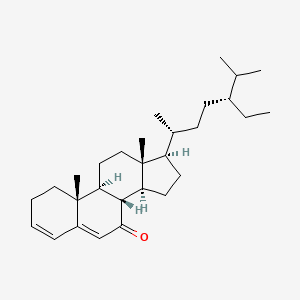
(3-hydroxyphenyl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-hydroxyphenyl)methyl benzoate is an organic compound that belongs to the class of benzoate esters It is formed by the esterification of benzoic acid with 3-hydroxybenzyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 3-hydroxybenzyl ester typically involves the esterification of benzoic acid with 3-hydroxybenzyl alcohol. One common method is the acylation of 3-hydroxybenzyl alcohol using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of benzoic acid 3-hydroxybenzyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as acidic or basic resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-hydroxyphenyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzoic acid and 3-hydroxybenzaldehyde.
Reduction: 3-hydroxybenzyl alcohol and benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-hydroxyphenyl)methyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and preservatives due to its aromatic properties.
Wirkmechanismus
The mechanism of action of benzoic acid 3-hydroxybenzyl ester involves its interaction with cellular components. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid and 3-hydroxybenzyl alcohol. These metabolites can then exert their effects by interacting with specific molecular targets and pathways, such as inhibiting microbial growth by disrupting cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid methyl ester
- Benzoic acid ethyl ester
- Benzoic acid propyl ester
Comparison
Compared to other benzoate esters, benzoic acid 3-hydroxybenzyl ester is unique due to the presence of the hydroxyl group on the benzyl moiety. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility in aqueous environments.
Eigenschaften
Molekularformel |
C14H12O3 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(3-hydroxyphenyl)methyl benzoate |
InChI |
InChI=1S/C14H12O3/c15-13-8-4-5-11(9-13)10-17-14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 |
InChI-Schlüssel |
RNXDSUVYRWSRJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)
![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)




